N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing pyrazole, thiazole, and triazole rings, have been extensively studied for their medicinal properties. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrate the potential of these compounds in therapeutic applications. These derivatives show promise in cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The design and synthesis of thiazole-aminopiperidine hybrid analogues have unveiled new Mycobacterium tuberculosis GyrB inhibitors, highlighting the antimicrobial potential of thiazole-based compounds. These compounds exhibit significant activity against Mycobacterium tuberculosis, underscoring their potential in addressing tuberculosis and other bacterial infections (Jeankumar et al., 2013).
Biological Activities and Chemical Synthesis
Studies on the synthesis of some hybrid molecules containing penicillanic or cephalosporanic acid moieties have explored their biological activities, such as antimicrobial, antilipase, and antiurease activities. These compounds, by incorporating heterocyclic fragments like thiazole and triazole, offer insights into the development of new drugs with varied biological activities (Başoğlu et al., 2013).
Chemical Reactivity and Synthesis Approaches
Research into the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has provided insights into the chemical reactivity and synthesis of complex heterocyclic compounds. These studies are crucial for understanding the mechanisms behind the formation of these compounds and can lead to the discovery of new reactions and synthetic pathways (Ledenyova et al., 2018).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
It is known that molecules containing a thiazole ring can have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Thiazole-containing molecules may activate or stop the biochemical pathways . This could lead to a variety of downstream effects, depending on the specific pathways and targets involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
It is known that thiazole-containing molecules can have a variety of biological activities, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c25-16(15-11-20-24(22-15)14-5-2-1-3-6-14)18-9-7-13-12-26-17(21-13)23-10-4-8-19-23/h1-6,8,10-12H,7,9H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBOGYLGCHNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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